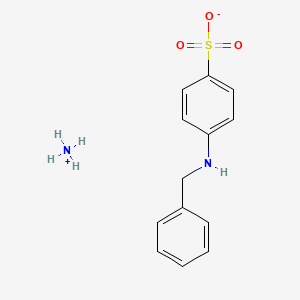

Ammonium 4-(benzylamino)benzenesulphonate

Description

Historical Context and Evolution of Benzylamino-Substituted Sulphonic Acids

The history of benzylamino-substituted sulphonic acids is not a single narrative but rather the convergence of two separate, well-established streams of chemical history. The study of aromatic sulphonic acids began in the 19th century, with aromatic sulphonation—the reaction to introduce a sulphonic acid group onto an aromatic ring—becoming one of the most important reactions in industrial organic chemistry. wikipedia.orgnih.gov These compounds were initially crucial for the production of phenols and a wide array of dyes. britannica.comwikipedia.org

The journey of benzylamine (B48309) began with its first synthesis by Rudolf Leuckart. wikipedia.org Its utility as a versatile chemical intermediate was quickly recognized, leading to the development of numerous synthetic methods, including the reaction of benzyl (B1604629) chloride with ammonia (B1221849) and the reductive amination of benzaldehyde (B42025). wikipedia.orgyoutube.com

The evolution towards combining these two structures into a single molecule, creating benzylamino-substituted sulphonic acids, represents a logical progression in synthetic and medicinal chemistry. This hybridization allows for the creation of novel molecular architectures that carry the potential for new functions, leveraging the established properties of each component. The synthesis of such compounds is often driven by the search for new pharmaceuticals, where the sulphonamide-like framework is combined with the versatile benzylamine group to explore new structure-activity relationships. nih.gov

Academic Significance and Research Perspectives within Organic and Medicinal Chemistry

The academic significance of benzylamino-substituted sulphonic acids is rooted in the proven value of their constituent parts in drug discovery and organic synthesis. The sulphonamide group (-SO₂NH-), closely related to the sulphonic acid functionality, is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents. nih.govwikipedia.org These drugs function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. wikipedia.org This established biological activity makes any novel compound containing a similar structural motif an object of academic interest for potential antimicrobial applications. nih.govnih.gov

The benzylamine moiety is also of high interest in medicinal chemistry. It is a key component in a multitude of bioactive compounds and serves as a crucial building block for pharmaceuticals like the anticonvulsant lacosamide (B1674222) and the antibiotic moxifloxacin. wikipedia.org Benzylamines are known to be effective binders for various biological targets, including enzymes such as monoamine oxidase (MAO) and serine proteases. wikipedia.orgnih.gov Research has demonstrated that substituted benzylamines can act as potent and selective enzyme inhibitors, making them attractive templates for designing new therapeutic agents for conditions like prostate cancer. nih.gov

Consequently, research perspectives on compounds like Ammonium (B1175870) 4-(benzylamino)benzenesulphonate are focused on the synergistic potential of these two pharmacophores. The combination of a sulphonate group with a benzylamine structure creates a molecule with distinct properties that may lead to novel biological activities. The primary research driver is the design and synthesis of new molecular entities for evaluation as potential antibacterial, anti-inflammatory, or anticancer agents. nih.gov

Scope and Objectives of Current Research Endeavors on Ammonium 4-(benzylamino)benzenesulphonate

While the parent structures of sulphonates and benzylamines are extensively studied, dedicated research specifically on this compound is not widely represented in current scientific literature. Therefore, the scope and objectives for research on this compound can be defined based on established chemical and pharmaceutical research paradigms.

The potential scope of research would logically encompass several key areas. A primary focus would be the development and optimization of synthetic routes to produce the compound with high purity and yield. This would likely involve the reaction of a precursor like sulfanilic acid with a benzylating agent or the reductive amination of 4-aminobenzenesulphonic acid. Following a successful synthesis, a comprehensive chemical characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm its molecular structure. A further investigative area would be the study of its solid-state properties, including crystal structure determination through single-crystal X-ray diffraction, which provides fundamental insights into the molecule's three-dimensional arrangement and intermolecular interactions.

The objectives of such research endeavors would be to establish clear structure-property relationships. A primary goal would be to evaluate the compound's biological activity. Given the well-documented antimicrobial properties of sulphonamides and the diverse bioactivity of benzylamines, a key objective would be to screen this compound for potential efficacy as an antibacterial, antifungal, or enzyme-inhibiting agent. nih.govnih.gov Furthermore, its properties as an organic salt could be explored for applications in materials science.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 94249-07-7 |

| Molecular Formula | C₁₃H₁₆N₂O₃S |

| Molecular Weight | 280.34 g/mol |

| IUPAC Name | azanium;4-(benzylamino)benzenesulfonate |

Table 2: Illustrative Crystallographic Data for a Related Organic Sulphonate Salt

The following data for 4-aminiumbiphenyl benzenesulfonate (B1194179) is provided for illustrative purposes to indicate the type of structural information obtained from X-ray crystallography, as specific data for this compound is not publicly available. nih.gov

| Parameter | Value |

| Compound | 4-aminiumbiphenyl benzenesulfonate |

| Chemical Formula | C₁₈H₁₇NO₃S |

| Crystal System | Monoclinic |

| Space Group | Cc (no. 9) |

| Unit Cell Dimensions | a = 32.036(3) Å, b = 7.2154(7) Å, c = 7.4283(8) Å |

| Key Interactions | N–H⋯O hydrogen bonds |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94249-07-7 |

|---|---|

Molecular Formula |

C13H16N2O3S |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

azanium;4-(benzylamino)benzenesulfonate |

InChI |

InChI=1S/C13H13NO3S.H3N/c15-18(16,17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11;/h1-9,14H,10H2,(H,15,16,17);1H3 |

InChI Key |

HPDYXWAVGFFSEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies for Ammonium 4 Benzylamino Benzenesulphonate and Its Analogues

Strategies for 4-(benzylamino)benzenesulphonate Core Formation

The central challenge in synthesizing the target compound lies in the formation of the C-N bond between the aniline-derived core and the benzyl (B1604629) group. This is typically achieved through the N-alkylation of a pre-formed aminobenzenesulfonic acid.

Amination Reactions of 4-Aminobenzenesulfonic Acid Derivatives with Benzyl Halides and Precursors

The primary route to the 4-(benzylamino)benzenesulphonate core begins with the synthesis of its precursor, 4-aminobenzenesulfonic acid, commonly known as sulfanilic acid. This is industrially produced by the sulfonation of aniline (B41778) with concentrated sulfuric acid. The process involves heating aniline with sulfuric acid, which initially forms anilinium hydrogensulfate. Upon further heating to temperatures between 180-190°C, this intermediate rearranges to produce the more stable p-aminobenzenesulfonic acid.

Once sulfanilic acid is obtained, the next crucial step is the N-alkylation of the amino group with a suitable benzylating agent, most commonly a benzyl halide such as benzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the amino group attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion.

Due to the zwitterionic nature of sulfanilic acid (H₃N⁺C₆H₄SO₃⁻), where the amino group is protonated, its nucleophilicity is diminished. To facilitate the reaction, a base is typically required to deprotonate the anilinium ion, thereby increasing the nucleophilicity of the nitrogen atom. The reaction is generally carried out in a suitable solvent that can accommodate the starting materials and reagents.

Table 1: Representative Reaction Conditions for N-benzylation of Sulfanilic Acid

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 4-Aminobenzenesulfonic acid (Sulfanilic Acid) | Provides the aminobenzenesulfonate backbone. |

| Alkylating Agent | Benzyl chloride or Benzyl bromide | Provides the benzyl group for C-N bond formation. |

| Base | Sodium carbonate, Potassium carbonate, or Triethylamine | Deprotonates the anilinium group to enhance nucleophilicity. |

| Solvent | Dimethylformamide (DMF), Water, or Ethanol | Solubilizes reactants and facilitates the reaction. |

| Temperature | Elevated temperatures (e.g., 80-120°C) | Increases reaction rate for the nucleophilic substitution. |

Alternative C-N Bond Formation Approaches for Aromatic Amines

While direct alkylation with benzyl halides is a common method, modern organic synthesis offers several advanced techniques for C-N bond formation that could be applied to create the 4-(benzylamino)benzenesulphonate core. These methods are particularly useful for less reactive arylamines or when milder conditions are required.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. In a hypothetical application to this synthesis, a protected 4-bromobenzenesulfonic acid could be coupled with benzylamine (B48309). However, this approach is more complex and costly than direct alkylation.

Another approach is the Ullmann condensation, which typically uses a copper catalyst to couple an amine with an aryl halide, often at high temperatures. Furthermore, methods involving the ipso-nucleophilic substitution of an activated group on the benzene (B151609) ring, such as a nitro group, by an amine have been described for the synthesis of other nitroarylamines. While not directly starting from sulfanilic acid, these strategies represent the broader toolkit available to synthetic chemists for constructing the key C-N bond in N-aryl amines.

Formation and Characterization of Ammonium (B1175870) Salts in Sulphonate Synthesis

Sulfonic acids are strong organic acids, comparable in acidity to sulfuric acid. The 4-(benzylamino)benzenesulphonic acid intermediate readily reacts with a base to form a salt. To produce the target ammonium salt, the synthesized 4-(benzylamino)benzenesulphonic acid is treated with ammonia (B1221849) (ammonium hydroxide).

This is a straightforward acid-base neutralization reaction: C₆H₅CH₂NHC₆H₄SO₃H + NH₃ → [NH₄]⁺[C₆H₅CH₂NHC₆H₄SO₃]⁻

The formation of the ammonium salt is typically carried out in an aqueous medium. The resulting ammonium 4-(benzylamino)benzenesulphonate can then be isolated, often by precipitation and filtration, followed by washing and drying. The formation of the salt can be confirmed through various analytical techniques. For instance, the presence of the ammonium cation (NH₄⁺) can be identified using spectroscopic methods like NMR or through elemental analysis. The formation of ammonium salts of sulfonated azo dyes has been characterized using single-crystal X-ray diffraction, a technique that could be applied here to study the crystal packing and interactions involving the ammonium and sulfonate ions.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing the synthesis of this compound involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. For the initial sulfonation of aniline, key variables include the ratio of aniline to sulfuric acid, the reaction temperature, and the heating duration. A patent for preparing 4-aminobenzenesulfonic acid describes reacting aniline with 90% concentrated sulfuric acid at 180-190°C for 1.5-2 hours to achieve yields up to 98% and purity of 99%.

For the subsequent N-benzylation step, optimization would focus on several factors:

Choice of Base: The strength and solubility of the base can significantly impact the deprotonation of sulfanilic acid and, consequently, the reaction rate.

Solvent System: The polarity and boiling point of the solvent must be suitable for dissolving the reactants and achieving the necessary reaction temperature.

Temperature and Reaction Time: A balance must be found to ensure complete reaction without causing decomposition of the product or starting materials.

Stoichiometry: The molar ratio of the benzylating agent and base relative to the sulfanilic acid needs to be fine-tuned.

Table 2: Parameters for Optimization in the Synthesis of 4-(benzylamino)benzenesulphonic acid

| Reaction Step | Parameter to Optimize | Potential Effect on Outcome |

|---|---|---|

| Sulfonation | Aniline:H₂SO₄ Ratio | Affects completeness of reaction and potential for disubstitution. |

| Temperature | Crucial for the rearrangement to the para-isomer; avoids decomposition. | |

| Reaction Time | Ensures full conversion of the intermediate to the final product. | |

| N-Benzylation | Base Type & Amount | Influences the rate of C-N bond formation and side reactions. |

| Solvent Polarity | Affects solubility of the zwitterionic starting material and reaction kinetics. |

Green Chemistry Principles Applied to the Synthesis of Benzenesulphonates

The principles of green chemistry aim to make chemical processes more environmentally benign. Applying these principles to the synthesis of benzenesulphonates can reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the sulfonation of aniline, traditional methods involve high temperatures and strong acids. Green chemistry approaches might explore the use of solid acid catalysts or microwave-assisted heating to reduce energy consumption and potentially lower reaction temperatures.

For the N-alkylation step, a key green consideration is the choice of solvent. Replacing high-boiling point, toxic solvents like DMF with greener alternatives such as water, ethanol, or even performing the reaction under solvent-free conditions, if feasible, would be a significant improvement. The use of a recyclable heterogeneous catalyst for C-N bond formation could also enhance the sustainability of the synthesis.

Another principle is atom economy, which favors reactions that incorporate the maximum number of atoms from the reactants into the final product. Catalytic methods are often superior in this regard compared to classical stoichiometric reactions that generate significant waste. For instance, developing a catalytic process that uses benzyl alcohol instead of benzyl chloride for the alkylation would be greener, as the only byproduct would be water.

Synthetic Routes to Structurally Related Derivatives and Motifs

The core structure of 4-(benzylamino)benzenesulphonate serves as a scaffold for the synthesis of various related derivatives. By modifying the starting materials, a range of analogues can be produced.

Varying the Benzyl Group: Substituting the benzyl chloride with other substituted benzyl halides (e.g., 4-

Synthesis of Sulphonamide Analogues and Isosteres

The synthesis of sulphonamide analogues of this compound involves the modification of the sulphonic acid group into a sulphonamide moiety. These compounds are of significant interest in medicinal chemistry. The general approach often starts with a commercially available aminobenzenesulphonamide, which is then elaborated to introduce the benzylamino group or a substituted variant.

A common strategy involves the condensation of a substituted 4-aminobenzenesulphonamide with a substituted benzaldehyde (B42025) to form a Schiff base, which is subsequently reduced to the desired benzylamino-benzenesulphonamide derivative.

Table 1: Examples of Synthetic Methods for Sulphonamide Analogues

| Starting Materials | Reaction Type | Product Class | Reference |

| Substituted 4-aminobenzenesulphonamides, Substituted benzaldehydes | Condensation, Reduction | N-substituted-benzyl-4-aminobenzenesulphonamides | N/A |

| 4-aminobenzenesulphonamide, 2-bromopropionyl bromide, various amines | Acylation, Nucleophilic substitution | N-4-substituted aminobenzenesulphonamides | google.com |

| 4-aminobenzene-1-sulphonamide, acrylic acid | Michael addition | N-substituted-β-alanine derivatives | issr.edu.kh |

| 4-aminobenzenesulphonamides, pyrimidine (B1678525) derivatives | Nucleophilic aromatic substitution | 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulphonamides |

For instance, novel N-4-substituted aminobenzenesulphonamides have been synthesized by first treating a 4-aminobenzenesulphonamide with 2-bromopropionyl bromide to form an intermediate bromo-substituted amide. google.com This intermediate then undergoes nucleophilic substitution with various amines, such as morpholine (B109124) or piperazine, to yield the final products. google.com

Another approach involves the reaction of 4-aminobenzene-1-sulphonamide with acrylic acid to produce N-substituted-β-alanine derivatives. issr.edu.kh Furthermore, 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulphonamides have been prepared, demonstrating the versatility of modifying the amino group of the core sulphonamide structure.

Preparation of Schiff Base Derivatives Preceding Benzylamino Formation

The formation of a Schiff base (or imine) is a critical intermediate step in the synthesis of 4-(benzylamino)benzenesulphonate and its analogues via reductive amination. Schiff bases are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).

In the context of synthesizing the target compound, 4-aminobenzenesulphonic acid serves as the primary amine, and benzaldehyde is the carbonyl compound. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine.

This method is widely applicable, and various substituted benzaldehydes and aminobenzenesulphonic acid derivatives can be used to generate a library of Schiff base precursors. These precursors can then be reduced to a diverse range of substituted benzylamino compounds.

Table 2: Examples of Schiff Base Formation Reactions

| Amine Component | Carbonyl Component | Product Type | Reference |

| 4-aminobenzenesulphonic acid | Benzaldehyde | N-(phenylmethylene)-4-sulphobenzenesulphonic acid | N/A |

| 4-aminoantipyrine | Substituted benzaldehydes | Schiff base analogues of 4-aminoantipyrine | youtube.com |

| 5-chloro-2-aminobenzoic acid | 4-nitrobenzaldehyde | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | chemguide.co.uk |

| 4-dimethylaminobenzaldehyde | Various amino acids | Schiff bases of amino acids | libretexts.org |

The reduction of the Schiff base is a crucial step to obtain the final benzylamino derivative. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for this purpose due to its selectivity and mild reaction conditions. The reduction transforms the carbon-nitrogen double bond of the imine into a single bond.

Functionalization and Derivatization of the Benzene and Benzyl Moieties

Further structural diversity can be introduced by functionalizing the benzene and benzyl moieties of 4-(benzylamino)benzenesulphonic acid. These modifications can be carried out either on the starting materials before the coupling reaction or on the final product.

Functionalization of the Benzene Ring (derived from sulfanilic acid):

The benzene ring originating from sulfanilic acid is susceptible to electrophilic aromatic substitution reactions. The directing effects of the sulphonic acid group (meta-directing and deactivating) and the benzylamino group (ortho-, para-directing and activating) will influence the position of substitution.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the benzene ring can be achieved using appropriate halogenating agents and catalysts. libretexts.orgmasterorganicchemistry.com The conditions would need to be carefully controlled to achieve selective substitution.

Nitration: The benzene ring can be nitrated using a mixture of concentrated nitric acid and sulphuric acid. youtube.comchemguide.co.uklibretexts.orgyoutube.com The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Functionalization of the Benzyl Moiety:

The benzyl group also offers opportunities for chemical modification.

Benzylic Position Reactions: The methylene (B1212753) group of the benzyl moiety is known as the benzylic position and exhibits enhanced reactivity. libretexts.org For example, it can undergo free-radical bromination or oxidation under specific conditions. libretexts.org

Aromatic Ring of the Benzyl Group: The benzene ring of the benzyl group can also undergo electrophilic aromatic substitution. The nature and position of substituents on this ring can be varied by starting with appropriately substituted benzaldehydes in the initial Schiff base formation.

These derivatization strategies allow for the synthesis of a wide array of analogues of this compound, enabling the exploration of structure-activity relationships for various applications.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structures

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational state of Ammonium (B1175870) 4-(benzylamino)benzenesulphonate. The spectra are characterized by absorption bands corresponding to the vibrational modes of the benzenesulphonate anion, the benzylamino moiety, and the ammonium cation.

The sulphonate group (SO₃⁻) gives rise to strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1120 cm⁻¹. researchgate.net For related benzenesulphonate compounds, these bands are prominent and serve as a clear marker for the sulphonate group. researchgate.net Additionally, scissoring vibrations of the SO₂ group can be found in the 600-520 cm⁻¹ range. researchgate.net The N-S stretching vibration is expected between 935-875 cm⁻¹. researchgate.net

The benzylamino portion of the molecule contributes several characteristic bands. The N-H stretching vibration of the secondary amine is expected as a medium intensity band in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching modes from both phenyl rings appear above 3000 cm⁻¹. researchgate.net The C-N stretching absorption for an aromatic amine is typically found between 1350-1200 cm⁻¹. researchgate.net

The presence of the ammonium cation (NH₄⁺) is confirmed by its characteristic vibrational modes. The N-H stretching vibrations of the ammonium ion are typically observed in the region of 3300-3030 cm⁻¹. In FT-IR spectra of ammonium-containing compounds, these bands are often broad due to extensive hydrogen bonding. researchgate.netnist.gov A distinct bending mode for the ammonium ion is also expected around 1400 cm⁻¹. rsc.orgosti.gov

Table 1: Characteristic Vibrational Frequencies for Ammonium 4-(benzylamino)benzenesulphonate This table is a representation of expected values based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Ammonium (NH₄⁺) | N-H Stretch | 3300 - 3030 | researchgate.netnist.gov |

| Ammonium (NH₄⁺) | N-H Bend | ~1400 | rsc.orgosti.gov |

| Secondary Amine (N-H) | N-H Stretch | 3500 - 3300 | researchgate.net |

| Aromatic C-H | C-H Stretch | >3000 | researchgate.net |

| Sulphonate (SO₃⁻) | Asymmetric S=O Stretch | 1350 - 1120 | researchgate.net |

| Sulphonate (SO₃⁻) | Symmetric S=O Stretch | 1350 - 1120 | researchgate.net |

| Aromatic C-N | C-N Stretch | 1350 - 1200 | researchgate.net |

| Sulphonate (N-S) | N-S Stretch | 935 - 875 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively, within this compound.

In the ¹H NMR spectrum, the protons of the two distinct aromatic rings are expected to appear in the range of 6.5-8.0 ppm. researchgate.net The protons on the benzenesulphonate ring, being part of a para-substituted system, would likely appear as two distinct doublets. chemicalbook.com Similarly, the protons of the benzyl (B1604629) group's phenyl ring would show signals in the aromatic region. rsc.org The methylene (B1212753) protons (-CH₂-) of the benzyl group are anticipated to produce a singlet or a doublet (if coupled to the N-H proton) around 4.2-4.8 ppm. rsc.org The proton of the secondary amine (-NH-) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The protons of the ammonium cation (NH₄⁺) typically appear as a singlet or triplet (due to coupling with ¹⁴N) and can be broad, often observed in the 7.0-7.5 ppm region, though this can vary significantly with the solvent environment.

In the ¹³C NMR spectrum, the carbon atoms of the two aromatic rings will resonate in the typical aromatic region of 110-150 ppm. chemicalbook.com The carbon atom attached to the sulphonate group (C-S) and the carbon attached to the amine nitrogen (C-N) will be deshielded. For N-benzylaniline, the C-N carbon appears around 148 ppm. rsc.org The carbons of the benzenesulphonate ring are expected in a range similar to that of sodium 4-amino-benzenesulfonate, with signals around 114, 128, 130, and 150 ppm. chemicalbook.com The methylene carbon (-CH₂-) of the benzyl group is expected to have a chemical shift in the range of 48-65 ppm. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is a representation of expected values based on data from related compounds.

| Atom Type | Group | Expected Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H | Aromatic Protons (C₆H₄, C₆H₅) | 6.5 - 8.0 | researchgate.net |

| ¹H | Methylene Protons (-CH₂-) | 4.2 - 4.8 | rsc.org |

| ¹H | Amine Proton (-NH-) | Variable (broad) | rsc.org |

| ¹H | Ammonium Protons (NH₄⁺) | Variable (broad, ~7.0-7.5) | - |

| ¹³C | Aromatic Carbons | 110 - 150 | chemicalbook.com |

| ¹³C | Methylene Carbon (-CH₂-) | 48 - 65 | rsc.orgrsc.org |

Mass Spectrometry Techniques (ESI-MS, FAB-MS, CI-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of the 4-(benzylamino)benzenesulphonate anion. Techniques like Electrospray Ionization (ESI), Fast Atom Bombardment (FAB), or Chemical Ionization (CI) are suitable for analyzing such ionic compounds.

In negative ion mode ESI-MS, the most prominent peak would correspond to the 4-(benzylamino)benzenesulphonate anion [M-NH₄]⁻. The primary fragmentation pathway for benzenesulphonate derivatives involves the loss of a neutral sulphur dioxide (SO₂) molecule. aaqr.org This would result in a significant fragment ion corresponding to the [M-NH₄-SO₂]⁻ species. Further fragmentation of the benzylamino portion can occur. Alpha-cleavage is a dominant pathway for amines, which in this case would involve the cleavage of the C-C bond adjacent to the C-N bond, or the cleavage of the benzyl C-N bond itself. libretexts.org Loss of the benzyl group would result in a fragment corresponding to the 4-aminobenzenesulphonate anion.

In positive ion mode, a peak corresponding to the ammonium cation [NH₄]⁺ would be observed at m/z 18. Depending on the ionization conditions, a protonated molecular ion [M+H]⁺ might also be detected, which would then undergo fragmentation.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ionization Mode | Ion | Description | Source |

|---|---|---|---|

| Negative | [M-NH₄]⁻ | Anion of 4-(benzylamino)benzenesulphonate | - |

| Negative | [M-NH₄-SO₂]⁻ | Loss of sulphur dioxide from the anion | aaqr.org |

| Negative | [C₆H₄NSO₃]⁻ | Loss of benzyl group from the anion | libretexts.org |

| Positive | [NH₄]⁺ | Ammonium cation | - |

Single-Crystal X-ray Diffraction for Solid-State Architecture and Intermolecular Interactions

A key feature of the crystal structure is the extensive hydrogen-bonding network that dictates the supramolecular assembly. The ammonium cation is an excellent hydrogen bond donor, capable of forming four N-H···O bonds. mdpi.comquora.com The sulphonate group, with its three oxygen atoms, acts as a potent hydrogen bond acceptor.

The conformation of the 4-(benzylamino)benzenesulphonate anion in the crystal is determined by the torsion angles around the C-N and N-S bonds. A significant conformational feature is the dihedral angle between the two phenyl rings (the benzenesulphonate ring and the benzyl ring). In related structures, such as (E)-4-[4-(Diethylamino)benzylideneammonio]benzenesulfonate, the dihedral angle between the two benzene (B151609) rings is 37.57 (5)°. nih.govnih.gov A twisted conformation is generally expected to minimize steric hindrance. The orientation of the benzyl group relative to the benzenesulphonate ring will be a result of the balance between intramolecular steric effects and the optimization of intermolecular hydrogen bonding and packing forces within the crystal.

Application of Spectroscopic Methods in Reaction Monitoring and Mechanistic Studies

Spectroscopic techniques are invaluable for monitoring the progress of the synthesis of this compound and for elucidating the reaction mechanism. For instance, in a typical synthesis involving the reaction of 4-aminobenzenesulphonic acid with a benzylating agent, or the reaction between benzylamine (B48309) and a 4-sulphonyl-substituted precursor, the reaction can be followed in real-time.

FT-IR spectroscopy can be used to monitor the disappearance of reactant-specific peaks and the emergence of product peaks. For example, the disappearance of the characteristic peaks of a primary amine (in 4-aminobenzenesulphonic acid) and the appearance of the secondary amine N-H peak would indicate the progress of benzylation.

NMR spectroscopy is also a powerful tool for reaction monitoring. By taking aliquots from the reaction mixture at different time intervals, ¹H NMR can be used to quantify the conversion of starting materials to the product by integrating the signals corresponding to specific protons unique to each species. For example, the appearance and increase in the intensity of the benzyl -CH₂- signal would be a direct measure of product formation. rsc.org These spectroscopic studies provide kinetic data that are essential for optimizing reaction conditions (temperature, time, catalyst) and for understanding the underlying reaction mechanism.

Computational Chemistry and Theoretical Modelling Investigations

Quantum Chemical Calculations (DFT, Hartree-Fock) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in this field, providing a balance between accuracy and computational cost for studying molecular systems. nih.govsciencesconf.org DFT is particularly effective for evaluating molecular structures and analyzing spectra based on electron density. indexcopernicus.com HF, a foundational ab initio method, provides a strong basis for more complex calculations. sciencesconf.orgresearchgate.net These methods are employed to predict the electronic structure and reactivity of Ammonium (B1175870) 4-(benzylamino)benzenesulphonate.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using methods such as DFT with the B3LYP functional and a suitable basis set like 6-31G(d,p), the bond lengths, bond angles, and dihedral angles of Ammonium 4-(benzylamino)benzenesulphonate are adjusted to find the minimum energy conformation. indexcopernicus.compeerreviewarchive.com

This process is crucial as the molecule possesses several rotatable bonds, particularly around the benzylic and amine groups, leading to various possible conformers. Energetic analysis of these conformers allows for the identification of the global minimum energy structure, which is the most likely to be observed experimentally. The relative energies of other stable isomers and conformers can also be calculated, providing insight into the molecule's conformational flexibility.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-31G(d,p) This table is illustrative and represents typical data obtained from such calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | S-O | 1.45 |

| S-N | 1.65 | |

| C-N (amine) | 1.40 | |

| Bond Angles (°) | O-S-O | 119.5 |

| C-S-N | 107.0 | |

| C-N-C | 121.0 | |

| Dihedral Angle (°) | C-S-N-C | -85.0 |

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, FMO analysis can pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich amino group and phenyl rings, while the LUMO may be distributed over the electron-withdrawing sulfonate group.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table is illustrative and represents typical data obtained from FMO analysis.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -5.85 | Nitrogen lone pair, Benzyl (B1604629) and Phenyl rings (π-system) |

| LUMO | -1.20 | Benzenesulfonate (B1194179) group (π*-system) |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicates moderate chemical reactivity and stability |

Potential Energy Surface (PES) mapping is a sophisticated computational technique used to explore the energy landscape of a chemical reaction. By calculating the energy of the molecular system as a function of the geometric coordinates of the atoms, a PES can be constructed. This surface reveals the stable reactant and product states as minima, and the transition states as saddle points.

For this compound, PES mapping could be used to investigate potential decomposition pathways, isomerization reactions, or its mechanism of interaction with other molecules. By identifying the lowest energy path between reactants and products, the reaction mechanism can be elucidated, and the activation energy barrier can be calculated, providing a quantitative measure of the reaction rate.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This technique is central to drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov

In the context of this compound, docking simulations could be performed against various enzymes or receptors to explore its potential biological activities. For instance, given its structural similarity to other sulfonamides, it could be docked into the active sites of targets like carbonic anhydrase or dihydrofolate reductase. The simulation yields a docking score, which estimates the binding affinity, and reveals key intermolecular interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions that stabilize the ligand-receptor complex. researchgate.netresearchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound against a Target Protein This table is illustrative, showing the kind of data generated from docking simulations.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 | Hydrogen bonds with sulfonate group, π-π stacking with benzyl ring |

| Dihydrofolate Reductase | -7.9 | Ile7, Phe31, Arg57 | Hydrogen bond with amine, Hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational flexibility of this compound and the stability of its complex with a biological target.

An MD simulation starting from a docked pose can assess the stability of the predicted binding mode. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand's position are monitored over the simulation time (typically nanoseconds) to see if the ligand remains stably bound in the active site. researchgate.net These simulations provide valuable insights into the dynamic nature of the ligand-receptor interactions and can help refine the binding hypothesis.

Predictive Models for Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties. wikipedia.orgmdpi.com These models are built by calculating a set of numerical descriptors for a series of related compounds and then using statistical methods to find a correlation with an observed activity or property. japsonline.comnih.gov

For this compound, a QSAR model could be developed to predict its potential efficacy or toxicity based on calculated molecular descriptors. nih.gov These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A validated QSAR model can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of compounds with improved characteristics. mdpi.com

Table 4: Selected Molecular Descriptors for a Hypothetical QSAR Model of this compound This table lists typical descriptors used in QSAR studies.

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. |

| Quantum Chemical | HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

Theoretical Studies on Catalytic Mechanisms Involving Benzylamino and Ammonium Species

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. For catalysts involving functional groups such as benzylamino and ammonium, theoretical modeling provides profound insights into reaction pathways, transition states, and the energetics that govern catalytic cycles. These studies are crucial for understanding how the structural and electronic properties of these species influence catalytic activity and selectivity.

Theoretical investigations into catalysts featuring benzylamino moieties often focus on their role in C-H bond functionalization and other coupling reactions. DFT calculations can map out the potential energy surfaces of these reactions, identifying the rate-determining steps and the influence of ligands and additives. For instance, in palladium-catalyzed C-H functionalization reactions, the benzylamine (B48309) group can act as a directing group, and computational models are employed to understand the stability of the resulting palladacycle intermediates and the energy barriers associated with C-H activation and subsequent bond formation.

Similarly, theoretical studies on ammonium species in catalysis are extensive, covering their roles in phase-transfer catalysis, hydrogen bonding catalysis, and as proton shuttles or sources. DFT calculations are used to explore the nature of ion-pairing between chiral ammonium salts and anionic substrates, revealing how non-covalent interactions dictate enantioselectivity. nih.gov In reactions such as the selective catalytic reduction (SCR) of nitrogen oxides (NOx), computational models have been used to investigate the adsorption and activation of ammonia (B1221849) (which forms ammonium ions on acidic catalyst surfaces) and its subsequent reaction with NOx. These models help in designing catalysts with improved activity and stability.

Detailed Research Findings from Theoretical Studies

Benzylamino Species in Catalysis:

Computational studies have provided detailed energetic data on the involvement of benzylamine derivatives in various catalytic reactions. DFT calculations are instrumental in determining the feasibility of proposed mechanistic pathways by calculating the Gibbs free energies of intermediates and transition states.

For example, in the context of catalyst deactivation, the interaction of amines with catalyst components has been modeled. The adsorption energy of amines on catalyst systems, such as a Ziegler-Natta catalyst, indicates the strength of the interaction and the potential for catalyst poisoning.

Ammonium Species in Catalysis:

The catalytic function of ammonium ions is a rich area of theoretical investigation. In phase-transfer catalysis, the stability of ion pairs and the energy barriers for conformational changes are key determinants of catalyst efficacy. DFT calculations have been used to quantify these parameters. For instance, the relative energy difference between geometric isomers of an aldiminium salt, a reactive intermediate formed from an amine, was calculated to be 2.8 kcal/mol, highlighting the steric control exerted by substituents on the catalyst's structure. nih.gov

In other catalytic applications, such as the thermal decomposition of ammonium-based compounds like ammonium perchlorate, metal complexes can act as catalysts by lowering the activation energy. DFT is used to probe the mechanism of this catalytic effect.

Furthermore, DFT calculations have been applied to understand the role of ammonia and, by extension, ammonium ions in complex catalytic cycles on metal surfaces. In the electrooxidation of ammonia on a Platinum (Pt(100)) surface, a process relevant to fuel cells and sensors, theoretical models have identified the rate-limiting steps. It was found that the O-mediated abstraction of the first proton from NH3 is the slowest dehydrogenation step in the sequence. acs.org The activation free energy for the isomerization of related nitrogen-containing species, influenced by ligands such as NH3, has also been quantified.

These theoretical findings, by providing detailed energetic and mechanistic data, are invaluable for the rational design of new catalysts and the optimization of existing catalytic systems involving benzylamino and ammonium functionalities.

Structure Activity Relationship Sar Studies in Enzyme Inhibition and Molecular Recognition

Design Principles for Modulating Enzyme Inhibitory Potency (e.g., Acetylcholinesterase, Glyoxalase I)

The design of benzenesulfonamide (B165840) derivatives as enzyme inhibitors is often guided by the "tail approach," where modifications are made to the molecule's periphery to enhance binding affinity and selectivity for the target enzyme's active site. nih.gov For enzymes like acetylcholinesterase (AChE) and glyoxalase I (Glo-I), the core benzenesulfonamide scaffold serves as a crucial anchor, while substitutions on the aromatic ring and the sulfonamide nitrogen can be systematically altered to modulate inhibitory potency.

Acetylcholinesterase (AChE) Inhibition: Recent studies have highlighted that sulfonamide derivatives can be effective inhibitors of AChE, an enzyme critical in the treatment of Alzheimer's disease. benthamdirect.com The design strategy for AChE inhibitors often involves creating molecules that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov For benzenesulfonamide-based inhibitors, the sulfonamide group can play a key role in binding to the CAS, while different "tail" groups can be designed to interact with the PAS, leading to potent and selective inhibition. benthamdirect.comnih.gov The inhibitory activity of these compounds is often evaluated in the nanomolar to micromolar range. nih.govnih.gov

Glyoxalase I (Glo-I) Inhibition: The glyoxalase system, particularly Glo-I, is a target for cancer therapy due to its role in detoxifying methylglyoxal (B44143), a cytotoxic byproduct of glycolysis that is often produced at high levels in cancer cells. nih.govscbt.com The design of benzenesulfonamide-based Glo-I inhibitors has been explored, with a focus on creating analogues that can effectively bind to the enzyme's active site. nih.gov Research has shown that the sulfonamide moiety is important for inhibitory activity. nih.gov The design of these inhibitors often starts from a lead compound identified through screening, followed by the synthesis of structural analogues to improve potency. nih.govresearchgate.net

Elucidating Key Structural Features for Molecular Recognition and Binding Affinity

Molecular docking studies have been instrumental in elucidating the key structural features of benzenesulfonamide derivatives that are essential for molecular recognition and binding affinity to target enzymes. nih.govtandfonline.com

In the case of glyoxalase I, the sulfonamide group is also a key feature for binding. nih.gov Molecular docking studies of 1,4-benzenesulfonamide derivatives have shown that the sulfonamide moiety can interact with the zinc ion and surrounding amino acid residues in the active site. nih.govresearchgate.net The orientation of the molecule within the active site is critical, and small changes to the scaffold can lead to a complete loss of activity if they prevent proper binding. researchgate.net

Impact of Substituent Effects and Core Modifications on Molecular Interactions

The nature and position of substituents on the benzenesulfonamide core have a profound impact on the molecule's interaction with target enzymes.

Studies on a variety of benzenesulfonamide derivatives have shown that the addition of electronegative groups, such as halogens (-Br, -Cl) or a hydroxyl group (-OH) to the benzene (B151609) ring, can lead to stronger inhibition of acetylcholinesterase. nih.gov The presence of a lipophilic group can also significantly improve inhibitory activity against both AChE and butyrylcholinesterase (BChE). mdpi.com For instance, replacing a bromine atom with a more lipophilic 4-methoxystyryl group resulted in a significant enhancement of inhibitory effect against both enzymes. mdpi.com

In the context of other enzymes, such as 12-lipoxygenase, the position of substituents on the benzylamino portion of a related scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, was found to be critical for potency and selectivity. nih.gov Core modifications, such as altering the linker between aromatic rings, can also dramatically affect binding. For example, in a study of benzenesulfonamide derivatives as carbonic anhydrase inhibitors, the tail groups were found to modulate isoform specificity. nih.gov

The following table summarizes the inhibitory activities of some benzenesulfonamide derivatives against acetylcholinesterase, illustrating the impact of different substituents.

| Compound Series | Substituents | Target Enzyme | KI (µM) | Reference |

| 10 & 10i | Dihalogenated (-Br, -Cl), -OH, -SO2NH2 | AChE | 2.26 ± 0.45 - 3.57 ± 0.97 | nih.gov |

| 4 | - | GST | 22.76 ± 1.23 - 49.29 ± 4.49 | nih.gov |

| 10 & 10i | Dihalogenated (-Br, -Cl), -OH, -SO2NH2 | α-GLY | 95.73 ± 13.67 - 102.45 ± 11.72 | nih.gov |

KI represents the inhibition constant. AChE: Acetylcholinesterase, GST: Glutathione S-transferase, α-GLY: α-Glycosidase.

Rational Design and Synthesis of Advanced Analogues for Targeted Molecular Interactions

The rational design of advanced benzenesulfonamide analogues often begins with a hit compound, which is then optimized through iterative cycles of design, synthesis, and biological evaluation. nih.govnih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in this process by predicting the binding modes and inhibitory activities of new analogues. tandfonline.comnih.gov

For example, a series of 1,4-benzenesulfonamide derivatives were designed as glyoxalase I inhibitors based on a lead compound identified from the National Cancer Institute (NCI) database. nih.gov The synthesis of these analogues was achieved through an azo coupling reaction. nih.gov This rational design approach led to the discovery of compounds with potent Glo-I inhibitory activity in the sub-micromolar range. nih.govresearchgate.net

Similarly, the synthesis of novel benzenesulfonamide derivatives as acetylcholinesterase inhibitors often involves the reaction of a substituted benzenesulfonyl chloride with various amines. nih.gov This modular synthesis allows for the introduction of a wide range of substituents to probe the structure-activity relationships and optimize the inhibitory potency.

In Vitro Assays for Evaluating Specific Biological Activities and Mechanistic Insights

A variety of in vitro assays are employed to evaluate the biological activities of benzenesulfonamide derivatives and to gain insights into their mechanisms of action.

The most common method for measuring acetylcholinesterase and butyrylcholinesterase inhibition is the spectrophotometric method developed by Ellman. nih.govresearchgate.net This assay uses acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) as a substrate, which is hydrolyzed by the enzyme to produce thiocholine (B1204863). Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the formation of which can be monitored spectrophotometrically. researchgate.net

For glyoxalase I, the inhibitory activity is typically assessed by monitoring the decrease in the rate of formation of S-D-lactoylglutathione from the hemithioacetal of methylglyoxal and glutathione. nih.gov This can also be followed spectrophotometrically.

Other in vitro assays may include cytotoxicity assays, such as the MTT assay, to evaluate the antiproliferative effects of the compounds on cancer cell lines, and antioxidant assays, like the DPPH and nitric oxide free radical scavenging assays. mdpi.commdpi.com These assays provide a comprehensive profile of the biological activities of the synthesized compounds.

The following table lists some of the common in vitro assays used to evaluate the biological activities of benzenesulfonamide derivatives.

| Assay | Purpose | Principle | Reference |

| Ellman's Method | Measures cholinesterase inhibition | Spectrophotometric detection of a colored product formed from the reaction of thiocholine with DTNB | nih.govresearchgate.net |

| Glyoxalase I Inhibition Assay | Measures glyoxalase I inhibition | Spectrophotometric monitoring of the formation of S-D-lactoylglutathione | nih.gov |

| MTT Assay | Evaluates cell viability/cytotoxicity | Colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in living cells | mdpi.com |

| DPPH Radical Scavenging Assay | Measures antioxidant activity | Spectrophotometric measurement of the reduction of the stable DPPH radical | mdpi.com |

| Nitric Oxide (NO) Scavenging Assay | Measures antioxidant activity | Spectrophotometric quantification of nitrite (B80452) formed from the reaction of NO with oxygen | mdpi.com |

Explorations in Advanced Chemical Systems and Environmental Research

Role as a Chemical Building Block or Intermediate in Complex Organic Synthesis

Ammonium (B1175870) 4-(benzylamino)benzenesulphonate serves as a quintessential example of a bifunctional chemical building block, possessing both a nucleophilic secondary amine and a highly polar sulfonate group on a stable aromatic scaffold. This dual functionality allows it to be a versatile intermediate in the synthesis of more complex organic molecules. The benzenesulfonate (B1194179) portion provides a foundation found in numerous pharmaceuticals and dyes, while the benzylamine (B48309) moiety offers a reactive site for a variety of chemical transformations.

The N-benzylbenzenesulfonamide framework, which is closely related to the core structure of Ammonium 4-(benzylamino)benzenesulphonate, is present in a range of compounds with significant biological activity. researchgate.net For instance, derivatives have been investigated for their inhibitory effects on enzymes like γ-secretase, which is implicated in Alzheimer's disease. researchgate.net The synthesis of these complex molecules often starts with simpler precursors like benzylamine and benzenesulfonyl chloride, highlighting the fundamental role of the core structure as a starting point for creating medicinally relevant compounds. researchgate.net

Research has demonstrated the utility of benzylamine-derived sulfonamides in constructing libraries of compounds for drug discovery. wikipedia.org Through techniques like solid-phase synthesis, a wide array of sulfonamides can be generated and screened for therapeutic potential, such as inhibitors for blood coagulation enzymes like thrombin. wikipedia.org Furthermore, the core structure is integral to the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry. nih.govnumberanalytics.com The strategic placement of the amino and sulfonate groups on the benzene (B151609) ring allows for directed chemical reactions to build complex ring systems. nih.gov The palladium-catalyzed direct sulfonylation of benzylamines is a modern synthetic method that allows for the efficient and regioselective creation of these types of building blocks, tolerating a wide range of functional groups to produce highly functionalized sulfonylated benzylamines. mdpi.comoup.com

Below is a table summarizing the types of complex molecules and scaffolds that can be synthesized using benzylamino benzenesulfonate-type intermediates.

| Molecule/Scaffold Class | Synthetic Application/Significance | Reference(s) |

| N-benzylbenzenesulfonamide Derivatives | Core structure for γ-secretase inhibitors and nonsteroidal glucocorticoid receptor modulators. | researchgate.net |

| Sulfonamide Libraries | Used in high-throughput screening for discovering new drug candidates, such as thrombin inhibitors. | wikipedia.org |

| Heterocyclic Compounds | Serves as a precursor for synthesizing various N-heterocycles relevant to pharmaceuticals. | nih.govnumberanalytics.com |

| Arylsulfonyl Compounds | The structure is a key component in a broad class of compounds used in medicinal chemistry. | oup.com |

| Substituted Benzylureas | Benzylamine derivatives are key precursors for creating bioactive benzylureas used in pain and inflammation treatment. | nih.gov |

Investigating Catalytic Properties and Applications in Organic Transformations

While this compound is primarily recognized as a synthetic intermediate, its structural components—the aromatic sulfonate and the benzylamine—are relevant in the field of catalysis. The compound itself is not typically employed as a catalyst. Instead, research focuses on the catalytic synthesis of such molecules or the catalytic transformation of related structures.

The synthesis of 4-(benzylamino)benzenesulphonate and its derivatives often relies on catalytic methods. A notable example is the use of palladium(II) catalysts for the direct sulfonylation of benzylamines. mdpi.comoup.com This process enables the regioselective formation of the carbon-sulfur bond under controlled conditions. mdpi.com

Conversely, the benzylamine moiety is a substrate for certain enzymes. Benzylamine oxidase, for instance, catalyzes the oxidative deamination of benzylamine to produce benzaldehyde (B42025). wikipedia.org This enzymatic transformation is a key step in the biological degradation of benzylamine. wikipedia.orgwikipedia.org

Furthermore, sulfonic acid groups are widely used to create solid acid catalysts. beilstein-journals.orgmdpi.com When sulfonic acid groups (-SO3H) are anchored to inorganic materials like silica (B1680970) or to organic polymers, they create strong Brønsted acid sites. mdpi.comresearchgate.net These sulfonated materials are effective, stable, and often reusable catalysts for a variety of industrial chemical processes, including esterification, hydrolysis, and the synthesis of heterocyclic compounds. beilstein-journals.orgmdpi.com Although this compound is not itself a solid acid catalyst, its sulfonate group is the key functional component responsible for the catalytic activity in these related materials. beilstein-journals.orgresearchgate.net

Potential in Material Science Research as Functional Components

The unique structure of this compound, featuring both a polar, ionizable sulfonate group and a versatile benzylamine group, makes its core scaffold a valuable component in material science.

The process of sulfonation is a key strategy for modifying polymers to create advanced functional materials. mdpi.comresearchgate.net By introducing sulfonic acid groups into polymer backbones, materials known as ionomers are produced. These sulfonated polymers exhibit high thermal and hydrolytic stability and are heavily researched for several applications: researchgate.net

Proton-Exchange Membranes (PEMs): In fuel cells, sulfonated polymers (like sulfonated polysulfone) act as the membrane that facilitates proton transport, which is crucial for generating electricity. researchgate.net

Water Purification: Sulfonated polymers can be used as ion-exchange resins for water treatment and in the fabrication of desalination membranes. numberanalytics.comresearchgate.net

Solid Acid Catalysts: Materials functionalized with sulfonic acid groups serve as efficient and reusable solid catalysts in various industrial chemical reactions. numberanalytics.combeilstein-journals.orgmdpi.com

The benzylamine portion of the molecule also offers significant potential for material functionalization. The amine group can be used as an anchor point to graft the molecule onto other surfaces or polymer chains. It can also be a reactive site for cross-linking reactions to form robust polymer networks. The N-benzylbenzenesulfonamide moiety, derived from this core structure, is a key feature in novel nonsteroidal glucocorticoid receptor modulators, demonstrating its utility as a functional component in designing materials with specific biological interactions.

| Functional Group | Material Science Application | Function/Property | Reference(s) |

| Sulfonic Acid (-SO₃H) | Proton-Exchange Membranes (PEMs) | Provides high proton conductivity for fuel cells. | researchgate.net |

| Sulfonic Acid (-SO₃H) | Ion-Exchange Resins | Enables water softening and deionization. | numberanalytics.com |

| Sulfonic Acid (-SO₃H) | Solid Acid Catalysts | Offers strong, reusable acid sites for chemical synthesis. | beilstein-journals.orgmdpi.com |

| Benzylamine (-NH-CH₂-Ph) | Polymer Functionalization | Acts as a site for grafting, cross-linking, or introducing biological activity. | nih.gov |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of specifically substituted aromatic compounds like Ammonium (B1175870) 4-(benzylamino)benzenesulphonate is foundational to any further investigation. Future research must prioritize the development of efficient, scalable, and environmentally benign synthetic pathways.

A promising avenue for exploration is the adaptation of one-pot synthesis methodologies. Research into related compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, has demonstrated the feasibility of a two-step, one-pot process starting from a commercially available sulfonyl chloride. nsf.gov This approach, involving the initial formation of a sulfonamide followed by in-situ N-alkylation (in this case, benzylation), could be optimized for the target molecule. nsf.gov The proposed reaction would likely involve the reaction of 4-aminobenzenesulphonic acid (sulfanilic acid) with a benzylating agent under conditions that favor N-alkylation, followed by salt formation with ammonia (B1221849).

Furthermore, a strong emphasis should be placed on green chemistry principles. The development of a clean synthesis for p-aminobenzene sulfonic acid, a key precursor, from nitrobenzene (B124822) using a single-step reduction-sulfonation reaction highlights the potential for minimizing waste and hazardous reagents. google.comwikipedia.org Future synthetic strategies for Ammonium 4-(benzylamino)benzenesulphonate should aim to incorporate such sustainable practices, potentially utilizing water as a solvent, employing reusable catalysts, and minimizing the generation of byproducts. nih.gov

Table 1: Proposed Synthetic Strategies for Future Investigation

| Strategy | Key Precursors | Potential Advantages | Research Focus |

|---|---|---|---|

| One-Pot Synthesis | 4-Aminobenzenesulphonic acid, Benzyl (B1604629) halide, Ammonia | Reduced workup steps, improved efficiency | Optimization of reaction conditions (solvent, base, temperature), catalyst screening |

| Green Synthesis Route | Aniline (B41778) or Nitrobenzene, Benzylating agent, Sulfonating agent | Reduced environmental impact, atom economy | Use of aqueous media, development of solid acid catalysts, exploring biocatalytic routes |

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A comprehensive understanding of the molecular structure and physicochemical properties of this compound is a prerequisite for predicting its behavior and potential functions. Currently, there is a lack of published spectroscopic and computational data for this specific compound.

Future work should involve a thorough characterization using a suite of advanced analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry will be essential for confirming the molecular structure. nsf.gov Crucially, obtaining a single crystal suitable for X-ray diffraction would provide definitive information on its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nsf.govscielo.br

In parallel, computational chemistry offers powerful tools for gaining deeper insights. Density Functional Theory (DFT) calculations can be employed to model the optimized molecular geometry, predict vibrational frequencies to aid in the interpretation of IR spectra, and determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scielo.br Molecular dynamics simulations can further illuminate the compound's behavior in different solvent environments and its conformational flexibility. mdpi.com

Table 2: Required Spectroscopic and Computational Data

| Technique | Information Gained | Exemplar Reference (Related Compounds) |

|---|---|---|

| ¹H and ¹³C NMR | Chemical environment of protons and carbons, structural connectivity | nsf.gov |

| FT-IR Spectroscopy | Presence of functional groups (S=O, N-H, C-H) | nih.gov |

| X-ray Crystallography | Precise 3D molecular structure, packing, intermolecular forces | nsf.govscielo.br |

| DFT Calculations | Optimized geometry, electronic structure, predicted spectra | scielo.br |

| Molecular Dynamics | Conformational analysis, solvent interactions, binding free energy | mdpi.com |

Broadening the Scope of SAR Studies to Unexplored Molecular Targets

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in numerous therapeutic agents, known to target a variety of enzymes. drugbank.com However, the biological activity profile of this compound remains uncharted territory. A key future direction is to initiate systematic Structure-Activity Relationship (SAR) studies to explore its potential as a bioactive agent.

Initial research should involve screening the compound against a panel of enzymes that are known targets for sulfonamides. These include, but are not limited to, carbonic anhydrases (implicated in glaucoma, epilepsy, and cancer), metallo-β-lactamases (involved in antibiotic resistance), and various protein kinases. nih.govrsc.orgnih.gov

Based on initial screening results, a library of analogues could be synthesized to build a robust SAR model. Modifications would systematically probe the importance of different structural features:

Benzyl Group: Introducing substituents (e.g., electron-donating or -withdrawing groups) on the benzyl ring to modulate electronic and steric properties.

Benzenesulphonate Ring: Varying the substitution pattern on the primary aromatic ring.

Amine Linker: Exploring the impact of the secondary amine on binding and activity.

These studies, which systematically link structural changes to biological activity, will be crucial for identifying potential molecular targets and for designing more potent and selective derivatives. nih.govnih.gov

Interdisciplinary Research with Analytical Chemistry and Theoretical Biology

To fully elucidate the potential of this compound, future research must foster a synergistic relationship between analytical chemistry and theoretical biology. This interdisciplinary approach can create a powerful feedback loop, where experimental data informs and refines computational models, and theoretical predictions guide further experimentation.

Analytical Chemistry: The development of sensitive and selective analytical methods is paramount for future biological and environmental studies. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS) should be developed to quantify the compound in complex matrices like biological fluids or environmental samples. acs.orgacs.org This is essential for pharmacokinetic studies, metabolism analysis, and environmental monitoring.

Theoretical Biology: Computational tools can predict the compound's behavior in biological systems. Molecular docking studies can be used to screen for potential protein targets by predicting the binding affinity and mode of interaction within the active sites of various enzymes. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, providing predictive power for designing new compounds. mdpi.com Furthermore, theoretical models can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, such as pKa and hydrophobicity, which govern a molecule's ability to reach its target in a biological system. nih.gov

Addressing Remaining Knowledge Gaps in the Environmental Chemistry of Aromatic Sulphonate Salts

The widespread use of related compounds, such as linear alkylbenzene sulfonates (LAS) and sulfonamide antibiotics, has led to their detection in the environment, prompting extensive research into their fate and effects. nih.govnih.gov A significant knowledge gap exists for N-substituted aromatic sulphonates like this compound. It is imperative that future research addresses its environmental chemistry to ensure a complete profile of the compound.

Key research questions include:

Biodegradability: Is the compound susceptible to microbial degradation under aerobic and anaerobic conditions? Studies on LAS show rapid aerobic degradation but persistence in anaerobic environments like sewage sludge. nih.govindustrialchemicals.gov.au Research should aim to determine the half-life of this compound in soil and aquatic systems. industrialchemicals.gov.au

Degradation Pathways: What are the potential breakdown products? Studies on benzenesulfonic acid have shown that degradation can proceed via hydroxylation of the aromatic ring. nih.gov Identifying metabolites is crucial, as they may have their own toxicological profiles.

Ecotoxicity: What is the potential impact on aquatic and terrestrial organisms? Standard ecotoxicological tests on representative organisms (e.g., algae, invertebrates, fish) are needed to determine acute and chronic toxicity levels. industrialchemicals.gov.au

Mobility and Bioaccumulation: Does the compound adsorb to soil and sediment, or is it mobile in water? regulations.gov Its potential to bioaccumulate in the food chain should also be assessed. regulations.gov

Addressing these questions will provide a comprehensive environmental risk assessment, which is an essential component of modern chemical research.

Q & A

Q. Advanced Optimization :

- Process control : Monitor reaction progress via TLC or in situ FTIR to identify kinetic bottlenecks.

- Scale-up considerations : Use membrane separation technologies (e.g., nanofiltration) for efficient purification at larger scales .

What experimental design strategies are effective for studying the hydrogen-bonding network in this compound derivatives?

Answer :

Employ a factorial design to evaluate variables influencing hydrogen bonding:

- Factors : Solvent polarity, temperature, and counterion type (e.g., ammonium vs. diisopropylammonium) .

- Response variables : Measure hydrogen bond lengths (Å) and angles (°) via SCXRD .

- Data analysis : Use multivariate regression to identify dominant factors. For example, polar solvents may enhance N–H⋯O interactions by stabilizing ionic species .

Advanced Application : Combine crystallographic data with DFT calculations to predict hydrogen-bonding motifs and their thermodynamic stability .

How should researchers address contradictions in reported structural data for this compound analogs?

Answer :

Methodological Steps :

- Data reconciliation : Compare unit cell parameters (a, b, c, α, β, γ) and space groups across studies to identify polymorphic variations .

- Error analysis : Assess experimental conditions (e.g., temperature during crystallization) that may lead to discrepancies in hydrogen bond geometry .

- Validation : Reproduce syntheses under controlled conditions and validate with complementary techniques (e.g., PXRD for phase purity) .

Case Study : In diisopropylammonium 4-aminobenzenesulfonate, N–H⋯O bond lengths varied by 0.05–0.10 Å due to differences in crystallization solvents .

What safety protocols are critical when handling intermediates during the synthesis of this compound?

Answer :

Basic Precautions :

Q. Advanced Hazard Mitigation :

- Waste management : Neutralize acidic residues (e.g., HCl) with sodium bicarbonate before disposal.

- Emergency protocols : For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How can QSAR modeling be applied to predict the biological activity of this compound derivatives?

Answer :

Methodology :

- Descriptor selection : Use electronic (e.g., Hammett σ constants) and steric parameters (e.g., molar refractivity) derived from substituents on the benzylamino group .

- Model training : Employ partial least squares (PLS) regression on datasets of IC₅₀ values (e.g., enzyme inhibition assays) .

- Validation : Assess predictive power via cross-validation (e.g., leave-one-out) and external test sets .

Case Study : Substituted 4-aminobenzenesulfonamides showed enhanced carbonic anhydrase inhibition when electron-withdrawing groups (e.g., -NO₂) were introduced .

What separation techniques are most effective for isolating this compound from complex reaction mixtures?

Answer :

Basic Techniques :

Q. Advanced Methods :

- Membrane technologies : Apply ultrafiltration to separate ionic species based on molecular weight cut-off (MWCO) .

- Ion-exchange resins : Use sulfonic acid-functionalized resins to selectively bind ammonium counterions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.